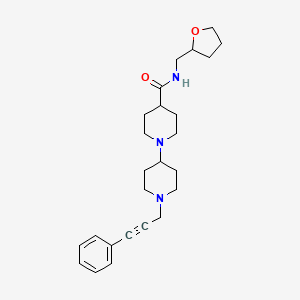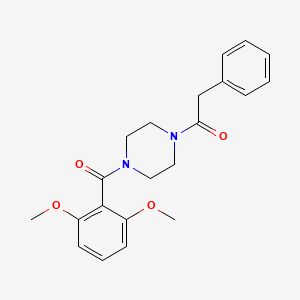![molecular formula C21H26N2O B6062930 2,4-dimethyl-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B6062930.png)
2,4-dimethyl-N-[4-(1-piperidinylmethyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dimethyl-N-[4-(1-piperidinylmethyl)phenyl]benzamide, also known as DPBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPBA is a small molecule that can be synthesized using specific methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
科学的研究の応用
2,4-dimethyl-N-[4-(1-piperidinylmethyl)phenyl]benzamide has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, this compound has been shown to have antipsychotic and antidepressant properties, making it a potential candidate for the treatment of mental illnesses. In neuroscience, this compound has been shown to modulate the activity of ion channels, making it a valuable tool for studying the function of these channels in the brain. In cancer research, this compound has been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of anticancer drugs.
作用機序
2,4-dimethyl-N-[4-(1-piperidinylmethyl)phenyl]benzamide exerts its effects by binding to specific targets in the body, including ion channels and enzymes. This compound has been shown to bind to the dopamine D2 receptor, which is involved in the regulation of mood and behavior. This compound has also been shown to modulate the activity of potassium channels, which are involved in the regulation of neuronal excitability. By binding to these targets, this compound can modulate their activity and exert its effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the target it binds to. In the brain, this compound has been shown to have antipsychotic and antidepressant effects by modulating the activity of the dopamine D2 receptor. This compound has also been shown to modulate the activity of potassium channels, leading to changes in neuronal excitability. In cancer cells, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
実験室実験の利点と制限
2,4-dimethyl-N-[4-(1-piperidinylmethyl)phenyl]benzamide has several advantages for lab experiments, including its high yield and purity, and its ability to modulate the activity of specific targets in the body. This compound is also relatively stable, making it a viable compound for long-term experiments. However, this compound has some limitations, including its potential toxicity and its limited solubility in water. These limitations must be taken into account when designing experiments using this compound.
将来の方向性
There are several future directions for research on 2,4-dimethyl-N-[4-(1-piperidinylmethyl)phenyl]benzamide. One direction is to explore its potential as a therapeutic agent for mental illnesses, such as schizophrenia and depression. Another direction is to further investigate its mechanism of action, particularly its effects on ion channels and enzymes. Additionally, this compound could be further studied for its potential as an anticancer agent. Finally, new synthesis methods for this compound could be developed to improve its yield, purity, and solubility.
合成法
2,4-dimethyl-N-[4-(1-piperidinylmethyl)phenyl]benzamide can be synthesized using a specific method that involves the reaction of 4-(1-piperidinylmethyl)aniline with 2,4-dimethylbenzoyl chloride in the presence of a base. The reaction yields this compound as a white solid with a high yield and purity. The synthesis method has been optimized to ensure reproducibility and scalability, making this compound a viable compound for large-scale production.
特性
IUPAC Name |
2,4-dimethyl-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-16-6-11-20(17(2)14-16)21(24)22-19-9-7-18(8-10-19)15-23-12-4-3-5-13-23/h6-11,14H,3-5,12-13,15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCKURUUCKZVIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B6062849.png)


![N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B6062874.png)
![N-{[1-(N-acetylglycyl)-3-piperidinyl]methyl}-1-naphthamide](/img/structure/B6062884.png)
![N-(2-hydroxyethyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6062913.png)
![N-[3-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylphenyl]propanamide](/img/structure/B6062918.png)
![N-(3,4-dimethoxyphenyl)-1-[(2'-fluoro-2-biphenylyl)carbonyl]-3-piperidinamine](/img/structure/B6062919.png)
![(4-phenoxyphenyl)[1-(1,3-thiazol-5-ylcarbonyl)-3-piperidinyl]methanone](/img/structure/B6062923.png)
![2-({[3-(4-morpholinyl)propyl]amino}methylene)-1H-indene-1,3(2H)-dione](/img/structure/B6062941.png)

![1-[2-methoxy-6-({[2-(3-pyridinyl)ethyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6062952.png)
![2-{[(2-pyrimidinylthio)acetyl]amino}benzamide](/img/structure/B6062953.png)
![N,N-dimethyl-2-[4-(8-quinolinylmethyl)-2-morpholinyl]ethanamine](/img/structure/B6062970.png)